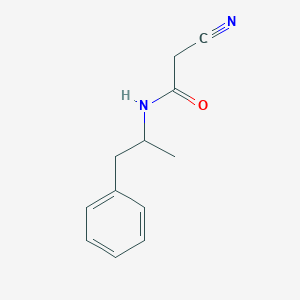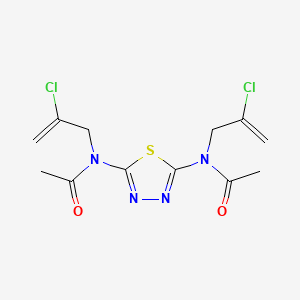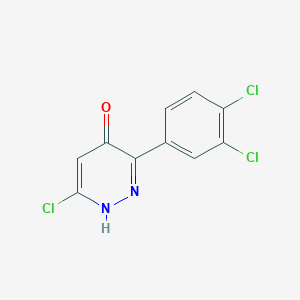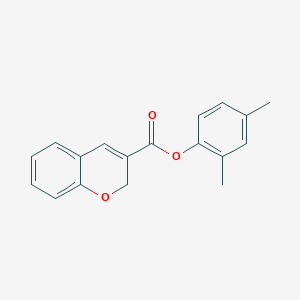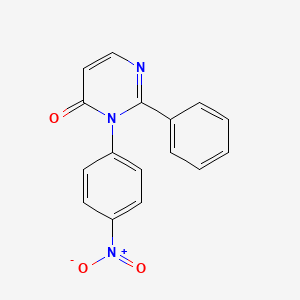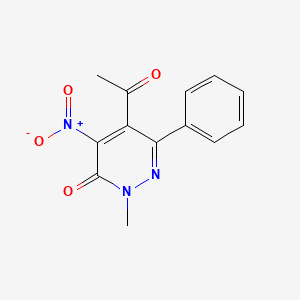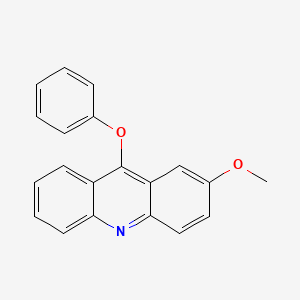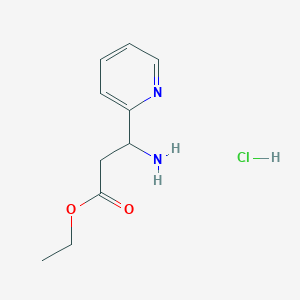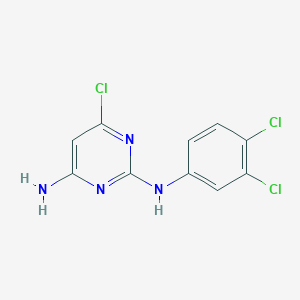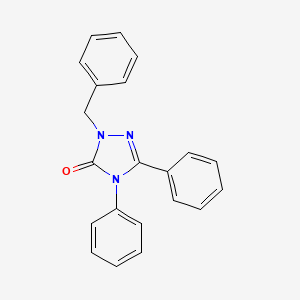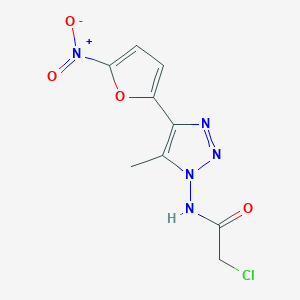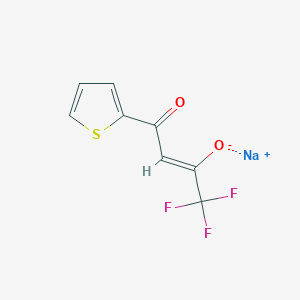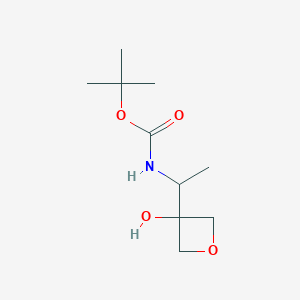![molecular formula C16H17N5O2S B12924737 Benzenesulfonamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]- CAS No. 647376-40-7](/img/structure/B12924737.png)
Benzenesulfonamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)benzenesulfonamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its quinazoline and benzenesulfonamide moieties, which contribute to its unique chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic conditions.
Introduction of the Amino Group: The amino group at the 6-position of the quinazoline ring can be introduced via nitration followed by reduction.
Attachment of the Ethyl Linker: The ethyl linker is introduced through a nucleophilic substitution reaction, where an appropriate ethyl halide reacts with the aminoquinazoline intermediate.
Formation of the Benzenesulfonamide Moiety: The final step involves the reaction of the ethyl-linked aminoquinazoline with benzenesulfonyl chloride under basic conditions to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to modify the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted benzenesulfonamides.
Wissenschaftliche Forschungsanwendungen
4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX, an enzyme that plays a crucial role in maintaining pH balance in cancer cells. By inhibiting this enzyme, the compound disrupts the cellular environment, leading to reduced cell proliferation and increased apoptosis in cancer cells . The molecular targets include the active site of carbonic anhydrase IX, where the sulfonamide group binds and inhibits enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)benzenesulfonamide: Unique due to its specific inhibition of carbonic anhydrase IX.
4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)benzenesulfonamide derivatives: Similar structure but with different substituents on the benzenesulfonamide moiety.
Other Benzenesulfonamides: Compounds like sulfanilamide and its derivatives, which have different biological targets and applications.
Uniqueness
4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)benzenesulfonamide is unique due to its dual functionality, combining the properties of quinazoline and benzenesulfonamide, which allows for selective inhibition of specific enzymes and potential therapeutic applications in cancer and microbial infections .
Eigenschaften
CAS-Nummer |
647376-40-7 |
|---|---|
Molekularformel |
C16H17N5O2S |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
4-[2-[(6-aminoquinazolin-4-yl)amino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C16H17N5O2S/c17-12-3-6-15-14(9-12)16(21-10-20-15)19-8-7-11-1-4-13(5-2-11)24(18,22)23/h1-6,9-10H,7-8,17H2,(H2,18,22,23)(H,19,20,21) |
InChI-Schlüssel |
OCDALDMDDFDMPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCNC2=NC=NC3=C2C=C(C=C3)N)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


